3-Ethyl-4-methylisoxazol-5-amine
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Overview
Description
3-Ethyl-4-methylisoxazol-5-amine is a heterocyclic organic compound belonging to the isoxazole family. It features a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methylisoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methylisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
3-Ethyl-4-methylisoxazol-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methylisoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to altered metabolic processes .
Comparison with Similar Compounds
- 4,5-Dimethylisoxazol-3-amine
- Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate
Comparison: Compared to these similar compounds, 3-Ethyl-4-methylisoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ethyl and methyl substituents contribute to its reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
3-ethyl-4-methyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4(2)6(7)9-8-5/h3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAWJIRDEFGIPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406111 |
Source
|
Record name | 3-Ethyl-4-methylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153458-34-5 |
Source
|
Record name | 3-Ethyl-4-methylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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